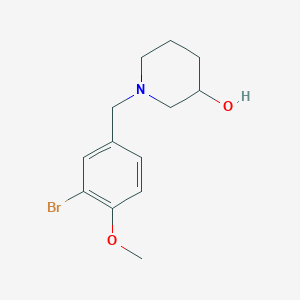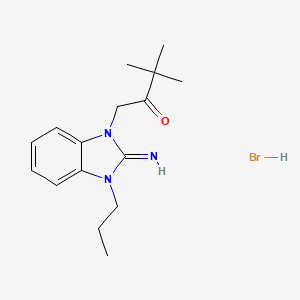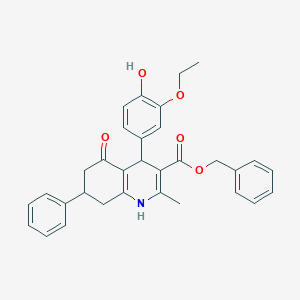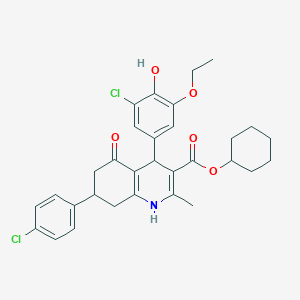
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone, also known as CNQX, is a potent and selective antagonist of glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and glutamate receptors play a crucial role in synaptic transmission and plasticity. CNQX is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.
Mecanismo De Acción
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is a selective antagonist of AMPA/kainate glutamate receptors. It binds to the receptor and blocks the binding of glutamate, thereby inhibiting the excitatory neurotransmission. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has a higher affinity for AMPA receptors than kainate receptors, and it is also more potent than other non-competitive antagonists of glutamate receptors.
Biochemical and Physiological Effects
The blockade of AMPA/kainate glutamate receptors by 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone leads to several biochemical and physiological effects. It inhibits the depolarization of postsynaptic neurons, reduces the influx of calcium ions, and decreases the release of neurotransmitters. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also modulates the activity of ion channels and receptors, such as NMDA receptors, GABA receptors, and voltage-gated calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has several advantages for lab experiments. It is a potent and selective antagonist that can be used to investigate the role of glutamate receptors in various physiological and pathological processes. It has a well-established synthesis method and is commercially available. However, 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone also has some limitations. It is a non-competitive antagonist that does not completely block the activity of AMPA/kainate receptors. It can also have off-target effects on other ion channels and receptors. Therefore, it is important to use 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other pharmacological tools and genetic manipulations to obtain more specific and reliable results.
Direcciones Futuras
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone has been extensively used in scientific research, but there are still several directions for future studies. One area of interest is the role of AMPA/kainate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more selective and potent antagonists of glutamate receptors that can be used to target specific subtypes of receptors. Finally, the use of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone in combination with other techniques, such as optogenetics and imaging, can provide more detailed insights into the function of glutamate receptors in the brain.
Métodos De Síntesis
The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone involves several steps, starting with the reaction of 2-nitrobenzaldehyde with cyclohexylamine to form 2-(cyclohexylamino)-3-nitrobenzaldehyde. This intermediate is then condensed with 2-phenylquinolin-4(1H)-one in the presence of a base to yield 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone. The synthesis of 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is well-established, and several modifications of the procedure have been reported in the literature.
Aplicaciones Científicas De Investigación
4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been used to study synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegenerative diseases. 4-(cyclohexylamino)-3-nitro-1-phenyl-2(1H)-quinolinone is also used as a tool to differentiate between different types of glutamate receptors, such as AMPA and kainate receptors.
Propiedades
IUPAC Name |
4-(cyclohexylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-21-20(24(26)27)19(22-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23(21)16-11-5-2-6-12-16/h2,5-8,11-15,22H,1,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBTHBSSBEIIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylamino-3-nitro-1-phenyl-1H-quinolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4895911.png)
![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B4895925.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]acrylamide](/img/structure/B4895930.png)
![4-({[(2-methyl-6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4895935.png)
![N'-[5-(4-bromobenzoyl)-7-cyano-2,3-dihydro-1H-pyrrolizin-6-yl]-N,N-dimethylimidoformamide](/img/structure/B4895936.png)

![[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B4895940.png)

![1-(3-bromophenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4895957.png)
![5-(4-methoxy-3-nitrophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4895971.png)
![N-[2-(benzylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B4895978.png)
![2-chloro-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4895999.png)